molecular formula C20H21N7Na2O7 B12411631 10-Formyltetrahydrofolic acid (disodium)

10-Formyltetrahydrofolic acid (disodium)

Cat. No.: B12411631
M. Wt: 517.4 g/mol
InChI Key: YAAHOQFUMOTHOP-UAAMANLASA-L
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Description

10-Formyltetrahydrofolic acid (disodium) is a derivative of tetrahydrofolic acid that serves as a donor of formyl groups in anabolic processes. It functions as a substrate for formyltransferase reactions, playing a crucial role in purine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Formyltetrahydrofolic acid (disodium) involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation. The reaction conditions typically include the use of reducing agents such as sodium borohydride and formylating agents like formic acid .

Industrial Production Methods

Industrial production of 10-Formyltetrahydrofolic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

10-Formyltetrahydrofolic acid (disodium) primarily undergoes formyltransferase reactions, where it donates formyl groups. It can also participate in oxidation and reduction reactions due to its tetrahydrofolic acid backbone .

Common Reagents and Conditions

Common reagents used in reactions involving 10-Formyltetrahydrofolic acid (disodium) include formyltransferase enzymes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from reactions involving 10-Formyltetrahydrofolic acid (disodium) include purines and other nucleotides, which are essential for DNA and RNA synthesis .

Scientific Research Applications

10-Formyltetrahydrofolic acid (disodium) has a wide range of applications in scientific research:

Mechanism of Action

10-Formyltetrahydrofolic acid (disodium) exerts its effects by donating formyl groups in anabolic processes. It acts as a substrate for formyltransferase enzymes, which catalyze the transfer of formyl groups to various substrates. This process is essential for the biosynthesis of purines, which are building blocks of DNA and RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Formyltetrahydrofolic acid (disodium) is unique due to its specific role as a formyl group donor in purine biosynthesis. Its disodium form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form .

Properties

Molecular Formula

C20H21N7Na2O7

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m0../s1

InChI Key

YAAHOQFUMOTHOP-UAAMANLASA-L

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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